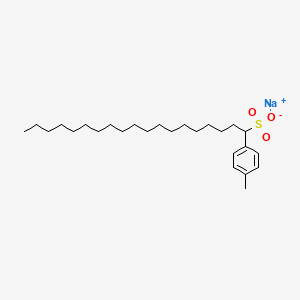
Manganese(2+) myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(2+) myristate, also known as manganese(II) myristate, is a metal soap derived from myristic acid and manganese. It is a compound with the chemical formula C28H54MnO4. This compound is generally insoluble in water but possesses high solubility in non-polar solvents, making it useful in various industrial applications .
Preparation Methods
Manganese(2+) myristate can be synthesized through the metathesis reaction of potassium myristate with manganese chloride. The process involves refluxing equivalent amounts of myristic acid and an aqueous solution of potassium hydroxide for 6 to 8 hours to prepare potassium myristate. This is then reacted with a slight excess of manganese chloride to form this compound. The precipitated soap is washed multiple times with acetone and distilled water, dried in an air oven at 50-60°C, and finally purified by crystallization with a benzene-methanol mixture .
Chemical Reactions Analysis
Manganese(2+) myristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced under specific conditions to form manganese metal.
Substitution: It can undergo substitution reactions where the myristate group is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like hydrogen gas. .
Scientific Research Applications
Manganese(2+) myristate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other manganese compounds.
Biology: It is studied for its potential role in biological systems, particularly in enzyme functions.
Medicine: It is explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: It is used in the production of lubricants, thickeners, and stabilizers for plastics and cosmetics
Mechanism of Action
The mechanism of action of manganese(2+) myristate involves its interaction with molecular targets such as enzymes and cellular membranes. It can act as a catalyst in biochemical reactions, facilitating the conversion of substrates to products. The pathways involved include redox reactions where manganese cycles between different oxidation states, thereby influencing various metabolic processes .
Comparison with Similar Compounds
Manganese(2+) myristate can be compared with other metal myristates such as:
- Calcium myristate
- Magnesium myristate
- Zinc myristate These compounds share similar properties, such as solubility in non-polar solvents and use in industrial applications. this compound is unique due to its higher metal content and specific catalytic properties, making it more effective in certain chemical and industrial processes .
Properties
CAS No. |
20243-64-5 |
|---|---|
Molecular Formula |
C14H27MnO2+ |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
manganese(2+);tetradecanoate |
InChI |
InChI=1S/C14H28O2.Mn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+2/p-1 |
InChI Key |
FTUIBTGSMYHJRD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


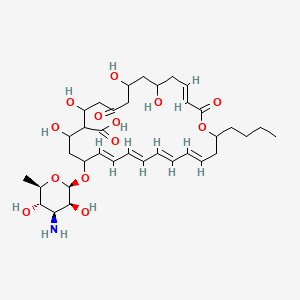


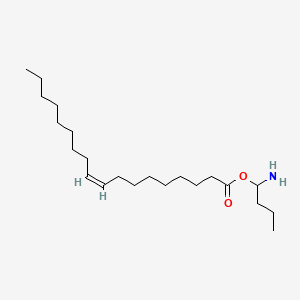

![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
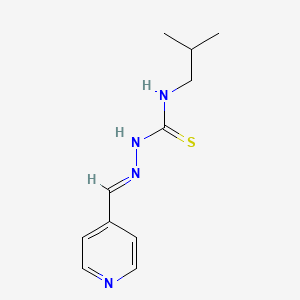
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

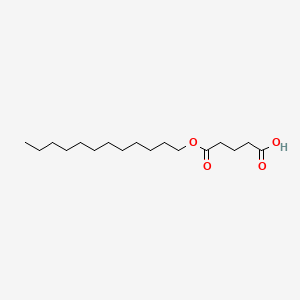
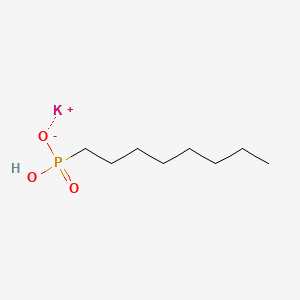
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
